molecular formula C12H25NO5 B13780873 N-Methoxymethylaza-15-crown-5

N-Methoxymethylaza-15-crown-5

Cat. No.: B13780873
M. Wt: 263.33 g/mol
InChI Key: IOEJXOKMRYICIR-UHFFFAOYSA-N
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Description

N-Methoxymethylaza-15-crown-5 is a crown ether compound with the molecular formula C12H25NO5. Crown ethers are cyclic chemical compounds that consist of a ring containing several ether groups. The “15-crown-5” part of the name indicates that the ring contains 15 atoms, including five oxygen atoms. The “aza” part of the name indicates the presence of a nitrogen atom in the ring, and “N-Methoxymethyl” refers to the specific substituent attached to the nitrogen atom. Crown ethers are known for their ability to form stable complexes with various cations, making them useful in a variety of chemical applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Methoxymethylaza-15-crown-5 typically involves the reaction of a suitable precursor crown ether with a methoxymethylating agent. One common method involves the use of methoxymethyl chloride in the presence of a base such as sodium hydride. The reaction is usually carried out in an aprotic solvent like tetrahydrofuran (THF) under an inert atmosphere to prevent moisture from interfering with the reaction .

Industrial Production Methods

Industrial production methods for crown ethers, including this compound, often involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

N-Methoxymethylaza-15-crown-5 can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-Methoxymethylaza-15-crown-5 primarily involves its ability to form stable complexes with cations. The oxygen atoms in the crown ether ring coordinate with the cation, effectively encapsulating it within the ring. This complexation can alter the solubility and reactivity of the cation, making it more accessible for various chemical reactions. The nitrogen atom in the ring can also participate in coordination, providing additional stability to the complex .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of the methoxymethyl group attached to the nitrogen atom. This modification can enhance its solubility in organic solvents and alter its complexation properties, making it suitable for specific applications where other crown ethers may not be as effective .

Properties

Molecular Formula

C12H25NO5

Molecular Weight

263.33 g/mol

IUPAC Name

13-(methoxymethyl)-1,4,7,10-tetraoxa-13-azacyclopentadecane

InChI

InChI=1S/C12H25NO5/c1-14-12-13-2-4-15-6-8-17-10-11-18-9-7-16-5-3-13/h2-12H2,1H3

InChI Key

IOEJXOKMRYICIR-UHFFFAOYSA-N

Canonical SMILES

COCN1CCOCCOCCOCCOCC1

Origin of Product

United States

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